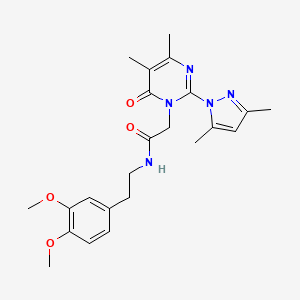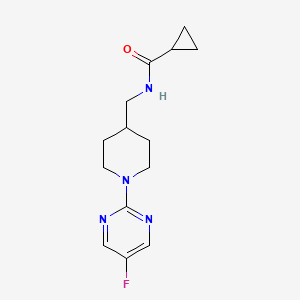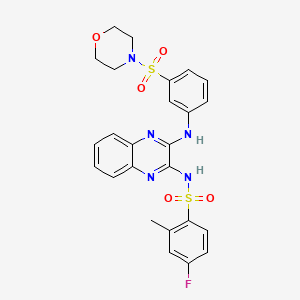
1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a complex organic compound primarily used in scientific research due to its unique chemical properties and potential applications. This compound is notable for its diverse functional groups, including a tetrazole moiety, piperazine ring, and an indole system, which endow it with significant chemical and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione involves several key steps:
Step 1 Tetrazole Formation: The synthesis begins with the formation of the tetrazole ring. This is typically achieved through the reaction of 3-fluoroaniline with sodium azide in the presence of a copper catalyst, followed by cyclization to form the tetrazole ring.
Step 2 Piperazine Introduction: The tetrazole compound is then reacted with piperazine in the presence of an appropriate solvent and base to form the intermediate compound.
Step 3 Indole Attachment: In the final step, 2-methyl-1H-indole is introduced via a coupling reaction, forming the desired this compound.
Industrial Production Methods: In an industrial setting, this synthesis can be scaled up using continuous flow reactors, which enhance reaction efficiency and yield while maintaining safety. Optimization of reaction conditions, such as temperature, pressure, and solvent selection, is crucial for high-yield production.
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the indole and tetrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the ketone group in the compound, resulting in alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Typical reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen with palladium on carbon.
Substitution: These reactions often use halogenating agents or strong bases like sodium hydride.
Major Products:
Oxidation Products: Various quinones and epoxides.
Reduction Products: Alcohol and amine derivatives.
Substitution Products: Diverse substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable probe in studying reaction mechanisms and synthesis pathways. It’s used to explore the reactivity of tetrazole and indole derivatives in organic synthesis.
Biology: In biological research, this compound is used to study enzyme interactions, receptor binding, and as a model compound in pharmacokinetics studies due to its structural complexity.
Industry: In an industrial context, this compound may serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals, offering a backbone for developing novel compounds with desired properties.
Wirkmechanismus
Molecular Targets and Pathways: The compound acts on multiple biological targets due to its diverse functional groups. It can bind to enzyme active sites, modulate receptor activity, and interfere with signaling pathways. The tetrazole ring is known to mimic carboxylic acids, potentially allowing the compound to inhibit enzyme activity through competitive binding.
Vergleich Mit ähnlichen Verbindungen
1-(3-fluorophenyl)-4-(1H-tetrazol-5-yl)piperazine
2-methyl-1H-indole-3-acetic acid
1-(3-fluorophenyl)piperazine
Uniqueness: What sets 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione apart is its combination of a tetrazole ring, piperazine moiety, and indole group, which together provide a unique scaffold with versatile reactivity and biological activity. This multifaceted structure makes it a valuable compound for diverse scientific research and industrial applications.
Eigenschaften
IUPAC Name |
1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O2/c1-15-21(18-7-2-3-8-19(18)25-15)22(32)23(33)30-11-9-29(10-12-30)14-20-26-27-28-31(20)17-6-4-5-16(24)13-17/h2-8,13,25H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNVDMSJVUFQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)CC4=NN=NN4C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2443904.png)



![9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B2443909.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide](/img/structure/B2443914.png)
![2-(Aminooxy)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone hydrochloride](/img/structure/B2443915.png)
![2-[3-(Methoxymethyl)phenyl]acetic acid](/img/structure/B2443916.png)
![N-(4-methoxybenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2443917.png)
![3'-(3-Chloro-4-fluorophenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2443918.png)

